Cas no 1484597-17-2 (2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde)
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- EN300-157733
- 1484597-17-2
- 2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
- Z1162447175
- AKOS013192305
- Benzaldehyde, 2-chloro-6-(3-chloro-4-fluorophenoxy)-
- 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
-
- Inchi: 1S/C13H7Cl2FO2/c14-10-2-1-3-13(9(10)7-17)18-8-4-5-12(16)11(15)6-8/h1-7H
- InChI Key: DXPOXQILPQLYTP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C=O)OC1C=CC(=C(C=1)Cl)F
Computed Properties
- Exact Mass: 283.9807130g/mol
- Monoisotopic Mass: 283.9807130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26.3Ų
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C610740-25mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C610740-50mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C610740-250mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 250mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-157733-50mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 50mg |
$84.0 | 2023-09-24 | |
| Enamine | EN300-157733-100mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 100mg |
$124.0 | 2023-09-24 | |
| Enamine | EN300-157733-250mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 250mg |
$178.0 | 2023-09-24 | |
| Enamine | EN300-157733-500mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 500mg |
$331.0 | 2023-09-24 | |
| Enamine | EN300-157733-1000mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 1000mg |
$442.0 | 2023-09-24 | |
| Enamine | EN300-157733-2500mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 2500mg |
$867.0 | 2023-09-24 | |
| Enamine | EN300-157733-5000mg |
2-chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde |
1484597-17-2 | 95.0% | 5000mg |
$1280.0 | 2023-09-24 |
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde
Professional Introduction to 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS No. 1484597-17-2)
2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde, with the chemical formula C10H5Cl3FO2, is a significant compound in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde derivative has garnered considerable attention due to its versatile structural features and potential applications in the development of novel bioactive molecules. The compound's unique combination of chloro and fluoro substituents, along with its aldehyde functionality, makes it a valuable intermediate in the synthesis of various pharmacologically relevant compounds.
The structural motif of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde is characterized by a benzaldehyde core substituted at the 2-position with a chloro group and at the 6-position with a phenoxy group that is further modified by chloro and fluoro atoms at the 3- and 4-positions, respectively. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of multiple halogen atoms enhances its utility as a building block in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been growing interest in exploring the pharmacological potential of halogenated aromatic aldehydes. The compound 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde has been investigated for its possible role in modulating various biological pathways. Preliminary studies suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression. The electron-withdrawing nature of the chloro and fluoro groups, along with the electrophilic aldehyde moiety, positions this compound as a promising scaffold for designing molecules with enhanced binding affinity and selectivity.
The synthesis of 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde involves multi-step organic transformations that highlight the synthetic ingenuity required to introduce such complex substituent patterns onto an aromatic ring. One common synthetic route begins with the halogenation of a phenol derivative, followed by etherification and subsequent oxidation to yield the desired aldehyde. The use of palladium-catalyzed cross-coupling reactions allows for the introduction of fluorine and chlorine atoms at specific positions, enabling fine-tuning of the molecule's properties.
The compound's relevance extends beyond academic research; it also holds industrial significance as a key intermediate in drug discovery programs. Pharmaceutical companies often screen such intermediates for their ability to serve as starting materials for lead compounds that can be further optimized through structure-activity relationship (SAR) studies. The structural diversity offered by 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde makes it an attractive candidate for generating novel therapeutic agents targeting various diseases.
In conclusion, 2-Chloro-6-(3-chloro-4-fluorophenoxy)benzaldehyde (CAS No. 1484597-17-2) represents a fascinating example of how structural complexity can be leveraged to develop molecules with potential therapeutic applications. Its unique substitution pattern, coupled with its reactivity in synthetic transformations, positions it as a valuable asset in both academic research and industrial drug development pipelines. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in shaping the future of medicine.
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